molecular formula C10H15N3 B587307 N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 CAS No. 1795133-90-2

N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6

Cat. No. B587307
M. Wt: 183.288
InChI Key: JUUCSAKZQUXQQB-XERRXZQWSA-N
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Description

“N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6” is a derivative of acetanilide, which is an amide compound where the amine group is substituted with a 4-aminophenyl group and the hydrogen atoms are replaced by deuterium .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (from the 4-aminophenyl group) attached to a carbon (from the acetamidine group), which is also attached to a nitrogen atom. The nitrogen atom is then bonded to two methyl groups and a hydrogen atom .


Chemical Reactions Analysis

In general, amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts. The specific reactions that “N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6” might undergo would depend on the reaction conditions and the other compounds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzene ring might make the compound relatively stable and nonpolar, while the amine group could allow it to participate in hydrogen bonding .

Scientific Research Applications

Polymerization and Material Science

N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 plays a significant role in polymerization and material science. Studies show its use in the polycondensation reaction of various compounds, leading to the production of novel polyureas and polyamides. These materials exhibit properties like high thermal stability, good solubility in organic solvents, and potential applications in the microelectronics industry due to their inherent viscosities and thermal properties (Mallakpour & Rafiee, 2004); (Li et al., 2015); (Mallakpour & Rafiee, 2003).

Photocatalysis

This compound is utilized in photocatalytic applications, especially in CO2 reduction. It's used in a solvent system that shows potential for catalytic activities in the presence of various photosensitizers and electron donors, indicating its role in environmental and energy-related research (Kuramochi et al., 2014).

Chemical Synthesis

It's involved in the synthesis of various chemical compounds. For instance, its application in the synthesis of aromatic polyamides, which are characterized by properties like high thermal stability and low water uptake, makes it a valuable agent in the field of synthetic chemistry (Vinogradova et al., 1974); (Zhi-wen, 2012).

Electrochemistry

It is used in the study of electrophilicity-nucleophilicity relations in chemical reactions. This is crucial in understanding the reactivity of various chemical species and aids in the development of more efficient chemical processes (Dichiarante et al., 2008).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

N'-(4-aminophenyl)-N,N-bis(trideuteriomethyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8(13(2)3)12-10-6-4-9(11)5-7-10/h4-7H,11H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUCSAKZQUXQQB-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=NC1=CC=C(C=C1)N)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6

Synthesis routes and methods

Procedure details

N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride, used as the starting material in Step B of this example, is obtained by the acylation of 74.5 g of N'-(4-aminophenyl)-N,N-dimethylacetamidine with 54.7 g of chloroacetyl chloride in tetrahydrofuran to afford 104.7 g of the product. Upon recrystallization from alcohol the N'-(4-chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride has a melting point of 246°-247° C.
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